2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal
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Overview
Description
2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal is an organic compound characterized by its unique structure, which includes an alkyne, an alkene, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor with propargyl bromide, followed by a series of reactions to introduce the ethyl and pent-4-enal groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: 2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enoic acid
Reduction: 2-Ethyl-2-(prop-2-yn-1-yl)pentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal exerts its effects depends on its interaction with molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. These interactions can modulate pathways involved in cell signaling, enzyme inhibition, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal: Similar structure but with an alkene instead of an alkyne.
2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enoic acid: Oxidized form of the compound.
2-Ethyl-2-(prop-2-yn-1-yl)pentane: Reduced form of the compound.
Uniqueness
2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal is unique due to the presence of both an alkyne and an alkene in its structure, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
62242-18-6 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-ethyl-2-prop-2-ynylpent-4-enal |
InChI |
InChI=1S/C10H14O/c1-4-7-10(6-3,9-11)8-5-2/h1,5,9H,2,6-8H2,3H3 |
InChI Key |
YJUKMYZXJSSPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)(CC#C)C=O |
Origin of Product |
United States |
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